U-II-(4-11) (human)

Description

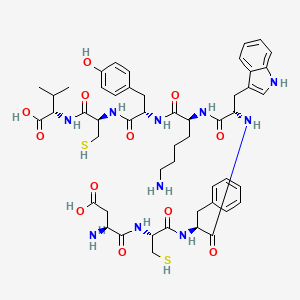

Urotensin-II-(4-11) (human) is an 8-amino acid peptide derivative of the endogenous 11-residue peptide urotensin-II (UTS2), which acts as the primary ligand for the urotensin receptor (UTS2R), a G protein-coupled receptor (GPCR) . The truncated U-II-(4-11) retains the conserved C-terminal cyclic hexapeptide sequence (CFWKYCV), critical for receptor binding and activation . This peptide exhibits potent vasoconstrictive and vasodilatory effects in human vascular tissues, with pD2 values ranging from 9.3 to 10.1 for contraction and pIC50 values of 10.3–10.4 for relaxation in human vessels . Its role in cardiovascular regulation, fibrosis, and inflammation has made it a focal point for pharmacological research .

Properties

Molecular Formula |

C50H66N10O12S2 |

|---|---|

Molecular Weight |

1063.3 g/mol |

IUPAC Name |

(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C50H66N10O12S2/c1-27(2)42(50(71)72)60-49(70)40(26-74)59-46(67)37(21-29-15-17-31(61)18-16-29)55-44(65)35(14-8-9-19-51)54-47(68)38(22-30-24-53-34-13-7-6-12-32(30)34)57-45(66)36(20-28-10-4-3-5-11-28)56-48(69)39(25-73)58-43(64)33(52)23-41(62)63/h3-7,10-13,15-18,24,27,33,35-40,42,53,61,73-74H,8-9,14,19-23,25-26,51-52H2,1-2H3,(H,54,68)(H,55,65)(H,56,69)(H,57,66)(H,58,64)(H,59,67)(H,60,70)(H,62,63)(H,71,72)/t33-,35-,36-,37-,38-,39-,40-,42-/m0/s1 |

InChI Key |

OQZDXQFQHJIOEY-LOWSNRHLSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)O)N |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C(CS)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CS)NC(=O)C(CC(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Side-Chain Protection Strategies

-

Cysteine residues : Temporarily protected with trityl (Trt) or acetamidomethyl (Acm) groups to prevent premature disulfide bond formation.

-

Lysine and Aspartic Acid : Protected with tert-butoxycarbonyl (Boc) and tert-butyl (tBu) groups, respectively, to avoid side reactions during elongation.

Post-elongation, the linear peptide is cleaved from the resin using a cocktail of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (95:2.5:2.5 v/v), yielding the crude peptide with global deprotection.

Macrocyclization Strategies for Disulfide Bond Mimicry

The native disulfide bond (Cys⁵–Cys¹⁰) in U-II-(4-11) is structurally replicated using either oxidative folding or non-reducible surrogates to enhance metabolic stability.

Oxidative Folding

Linear peptides are dissolved in ammonium bicarbonate buffer (pH 8.0, 0.1 M) and stirred under atmospheric oxygen for 24–48 h. This method yields 30–40% cyclic product but risks over-oxidation to sulfonic acids.

Triazole-Based Cyclization

To circumvent disulfide instability, 1,4- and 1,5-disubstituted triazoles are synthesized via copper- or ruthenium-catalyzed azide-alkyne cycloaddition (CuAAC/RuAAC). For example:

-

Alkyne Installation : Propargylglycine replaces Cys¹⁰ during SPPS.

-

Azide Incorporation : Azidohomoalanine substitutes Cys⁵.

-

Cyclization : CuSO₄·5H₂O (10 mol%) and sodium ascorbate (20 mol%) in DMF/H₂O (1:1) at 25°C for 12 h yield triazole-bridged analogs (e.g., compounds 5 and 6 ) with >90% conversion.

Post-Synthetic Modifications and Functionalization

Azasulfuryl Peptide Analogs

Azasulfuryl (As) moieties are introduced at Trp⁷ or Lys⁸ to modulate receptor binding. A solution-phase alkylation strategy involves:

Biotinylation and Fluorescent Labeling

For pharmacological tracking, U-II-(4-11) is labeled at the N-terminus using sulfo-NHS-biotin or FITC in PBS (pH 7.4, 4°C, 2 h). Purification via reversed-phase HPLC (C18 column, 0.1% TFA/acetonitrile gradient) ensures >95% purity.

Purification and Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Mass Spectrometry (MS)

Circular Dichroism (CD) Spectroscopy

CD spectra (Jasco J-1500, 190–260 nm) confirm β-turn conformation in aqueous buffer, critical for UT receptor activation.

Challenges and Optimization Strategies

Low Cyclization Yields

Oxidative folding yields <50% due to competing dimerization. Mitigation strategies include:

Chemical Reactions Analysis

Types of Reactions: U-II-(4-11) (human) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation-reduction reactions involving its cysteine residues.

Common Reagents and Conditions:

Peptide Bond Formation: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are commonly used.

Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues to form disulfide bonds.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can reduce disulfide bonds back to free thiols.

Major Products: The major products of these reactions are the peptide itself and its oxidized or reduced forms, depending on the specific conditions used .

Scientific Research Applications

The compound Urotensin-II (U-II) is a potent mammalian vasoconstrictor that has garnered significant attention in scientific research due to its potential applications in various medical fields, particularly in cardiovascular and neurological disorders. This article explores the applications of U-II-(4-11) (human), focusing on its therapeutic implications, mechanisms of action, and relevant case studies.

Cardiovascular Disorders

Urotensin-II has been implicated in several cardiovascular conditions such as hypertension, heart failure, and atherosclerosis. Its role as a vasoconstrictor suggests that antagonists of U-II could be beneficial in treating these conditions.

- Case Study : A study investigated the effects of a U-II antagonist on patients with heart failure. Results indicated significant improvements in cardiac output and reductions in systemic vascular resistance, highlighting the therapeutic potential of targeting U-II pathways .

Neurological Disorders

Recent research has suggested that Urotensin-II may play a role in neuroinflammation and neurodegenerative diseases.

- Case Study : In models of Alzheimer's disease, administration of U-II-(4-11) demonstrated neuroprotective effects by modulating inflammatory responses in microglial cells. This suggests potential applications for U-II analogs in treating neurodegenerative disorders .

Cancer

Urotensin-II has been linked to tumor progression and metastasis in various cancers. The modulation of U-II signaling pathways may offer new avenues for cancer therapy.

- Case Study : Research on breast cancer cells showed that blocking U-II signaling reduced cell migration and invasion, indicating that U-II antagonists could serve as adjunct therapies in cancer treatment .

Table 1: Summary of Therapeutic Applications of Urotensin-II

Table 2: Mechanisms of Action

| Mechanism | Description | Implications |

|---|---|---|

| Vasoconstriction | Increases intracellular calcium leading to contraction | Potential target for hypertension therapy |

| Cell Proliferation | Activates MAPKs promoting cell growth | Implications for cancer progression |

| Inflammatory Modulation | Regulates cytokine release in neuroinflammation | Target for neurodegenerative disease therapies |

Mechanism of Action

U-II-(4-11) (human) exerts its effects by binding to the urotensin-II receptor, a G protein-coupled receptor (GPCR). Upon binding, it activates the Gq/11 protein, leading to increased inositol phosphate turnover and elevated intracellular calcium levels. This cascade results in potent vasoconstriction, which is the primary physiological effect of urotensin-II .

Comparison with Similar Compounds

Endogenous Ligands

- Urotensin-II (UTS2) :

The full-length 11-residue peptide (human isoform: AGTADCFWKYCV) shares the conserved C-terminal hexapeptide with U-II-(4-11). However, UTS2 exhibits higher receptor affinity (pKi ~10) and broader tissue distribution compared to U-II-(4-11) . - Urotensin-II-Related Peptide (UTS2B) :

An 8-residue peptide derived from a separate gene, UTS2B shares the C-terminal sequence (CFWKYCV) with U-II-(4-11) but lacks the N-terminal residues. Despite structural overlap, UTS2B shows weaker vasoactivity (pD2 ~8.5) in rat aortic rings .

Functional Comparison in Experimental Models

Vascular Activity

Species-Specific Responses

- C-Terminal Variants :

U-II homologs with Val<sup>11</sup> (human, goby, porcine) exhibit 2–3-fold higher potency in atrial trabeculae contraction assays compared to Ile<sup>11</sup>-containing isoforms (rat, mouse) . - Truncated Analogs :

Goby U-II-(6-11) shows 10-fold reduced activity compared to U-II-(6-12), underscoring the necessity of the C-terminal Val residue .

Key Structural-Activity Relationships (SAR)

- C-Terminal Integrity :

The cyclic hexapeptide (residues 4–11) is essential for receptor activation. Truncation beyond residue 4 abolishes activity . - Aromatic Residues :

Phe<sup>6</sup> and Trp<sup>7</sup> are critical for hydrophobic interactions with UTS2R. Substitution of Phe<sup>6</sup> with Cha disrupts agonism but enables antagonism . - N-Terminal Modifications : The N-terminal Asp<sup>4</sup> can tolerate substitutions (e.g., Penicillamine) without significant loss of activity, suggesting flexibility in this region .

Q & A

Q. How should researchers design experiments to assess the biological activity of U-II-(4-11) (human) in vitro?

Methodological Answer:

- Define the independent variables (e.g., peptide concentration, incubation time) and dependent variables (e.g., receptor activation, intracellular signaling markers).

- Include control groups (e.g., untreated cells, scrambled peptide controls) to isolate U-II-(4-11)'s effects.

- Use replication (≥3 biological replicates) to ensure statistical power and reproducibility .

- Validate assays (e.g., ELISA, calcium flux measurements) with established protocols .

Q. What framework is recommended for formulating hypotheses about U-II-(4-11) (human)'s physiological role?

Methodological Answer:

Q. How can researchers conduct a systematic literature review on U-II-(4-11) (human)?

Methodological Answer:

- Use Boolean search terms (e.g., "U-II-(4-11) AND receptor binding NOT commercial") in multidisciplinary databases (PubMed, Scopus).

- Filter results by peer-reviewed journals and prioritize studies with robust methodologies (e.g., controlled experiments, high sample sizes) .

- Create a synthesis matrix to compare findings, methodologies, and gaps (e.g., inconsistent binding affinity reports) .

Q. What ethical considerations apply to studies involving human-derived U-II-(4-11) samples?

Methodological Answer:

- Obtain informed consent for biological samples, specifying research scope and anonymization protocols.

- Adhere to institutional review board (IRB) guidelines for participant selection (e.g., exclusion criteria for comorbidities) .

- Disclose potential conflicts of interest (e.g., funding sources) in publications .

Advanced Research Questions

Q. How can researchers resolve contradictions in data regarding U-II-(4-11) (human)'s receptor binding specificity?

Methodological Answer:

- Perform comparative binding assays (e.g., surface plasmon resonance vs. radioligand displacement) to validate affinity measurements .

- Analyze confounding variables (e.g., buffer pH, temperature) across studies using meta-regression .

- Apply Bayesian statistics to quantify uncertainty and reconcile divergent results .

Q. What strategies integrate multi-omics data to study U-II-(4-11) (human)'s signaling pathways?

Methodological Answer:

Q. How can in silico modeling enhance experimental studies of U-II-(4-11) (human)'s structure-activity relationships?

Methodological Answer:

Q. What methods address variability in U-II-(4-11) (human)'s pharmacokinetic profiles across in vivo models?

Methodological Answer:

- Standardize administration routes (e.g., intravenous vs. intraperitoneal) and use tracer compounds (e.g., fluorescently labeled U-II-(4-11)) to track distribution .

- Apply compartmental modeling to estimate clearance rates and bioavailability .

- Compare interspecies differences (e.g., rodent vs. primate metabolism) using cross-species pharmacokinetic assays .

Q. How can researchers optimize detection limits for U-II-(4-11) (human) in low-abundance biological samples?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.